1-Ethyl-4-methylquinolinium p-toluenesulfonate
Description
Quinolinium-based sulfonates are ionic compounds characterized by a quinoline backbone modified with alkyl or aryl substituents and paired with sulfonate counterions. These compounds are often explored for their applications in organic synthesis, catalysis, and pharmaceuticals due to their tunable electronic and steric properties . The target compound likely shares synthesis pathways with related N-alkylquinolinium sulfonates, such as refluxing precursors with sulfonic acids or thionyl chloride-mediated activation, as described in general sulfonate synthesis protocols .
Properties
CAS No. |
55952-56-2 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethyl-4-methylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14N.C7H8O3S/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
IVVQOSKVQMKYEQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1-ethyl-4-methylquinolinium p-toluenesulfonate typically involves two main steps:
- Quaternization of 4-methylquinoline (lepidine) with an ethylating agent to form the corresponding 1-ethyl-4-methylquinolinium salt.
- Anion exchange or direct quaternization using p-toluenesulfonate derivatives to introduce the p-toluenesulfonate counterion.
Quaternization of 4-Methylquinoline
The key intermediate, 1-ethyl-4-methylquinolinium iodide, can be synthesized by refluxing 4-methylquinoline (lepidine) with ethyl iodide in toluene. This reaction proceeds via nucleophilic attack of the quinoline nitrogen on the ethyl iodide, forming the quaternary ammonium iodide salt:
- Reagents: 4-methylquinoline (20 mmol), ethyl iodide (24 mmol)
- Solvent: Toluene (20 mL)
- Conditions: Reflux for 8 hours
- Isolation: Cooling, crushing the solid, washing with ethyl ether, drying under vacuum
- Yield: Approximately 91%
- Characterization: High-resolution mass spectrometry confirms the expected molecular ion at m/z 172.1132 (calculated 172.1126).
This method is robust and widely reported for preparing quaternary quinolinium salts.
Formation of the p-Toluenesulfonate Salt
The p-toluenesulfonate (tosylate) salt can be obtained either by:
- Direct quaternization using alkyl p-toluenesulfonate esters: For example, methyl p-toluenesulfonate can be used to alkylate heterocyclic amines under heating (e.g., 130 °C for 1 hour), leading to the formation of the corresponding tosylate salt.
- Anion exchange: Starting from the iodide salt, anion exchange can be performed by treating the iodide salt with a p-toluenesulfonate salt (e.g., sodium p-toluenesulfonate) in aqueous or organic media, leading to precipitation of the tosylate salt.
The direct quaternization with alkyl p-toluenesulfonate esters is advantageous as it avoids the need for anion exchange and can yield the tosylate salt directly in high purity.
Alternative and Accelerated Methods
Recent advancements have introduced microwave-assisted synthesis techniques for quinolinium salts, including 1-ethyl-4-methylquinolinium derivatives. This method significantly reduces reaction times from hours to minutes and often improves yields:
- Microwave irradiation: Reaction times can be shortened to 5 minutes.
- Advantages: No need for purification steps, yields above 70% reported.
- Reagents: Similar alkylating agents and quinoline derivatives.
- Applications: Facilitates rapid synthesis of quinolinium salts for dye preparation.
Summary Table of Preparation Methods
Analytical Characterization
- NMR Spectroscopy: Proton NMR confirms the quaternization by shifts in aromatic and alkyl protons.
- Mass Spectrometry: High-resolution TOF-MS confirms molecular ion peaks consistent with the quaternary salt.
- Melting Point and Solubility: These parameters help confirm purity and salt form.
- Elemental Analysis: Confirms the presence of the tosylate anion and correct stoichiometry.
Research Findings and Considerations
- The choice of alkylating agent and counterion source influences the physical properties and solubility of the final salt.
- p-Toluenesulfonate salts often exhibit better crystallinity and thermal stability compared to halide salts.
- Microwave-assisted synthesis offers a greener and more efficient route, suitable for scaling up.
- The preparation methods described are consistent with protocols used for related quinolinium-based dyes and materials.
Chemical Reactions Analysis
1-Ethyl-4-methylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-4-methylquinolinium p-toluenesulfonate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Ethyl-4-methylquinolinium p-toluenesulfonate with two structurally related quinolinium sulfonates from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-Ethyl-2-methylquinolinium p-toluenesulfonate | 20048-92-4 | C₁₉H₂₁NO₃S | 343.44 | Ethyl and methyl groups at positions 1 and 2 of the quinoline core; p-toluenesulfonate ion |
| 1-[p-[Bis(2-chloroethyl)amino]benzyl]quinolinium toluenesulfonate | 5563-10-0 | C₂₇H₂₈Cl₂N₂O₃S | 531.49 | Benzyl substituent with bis(2-chloroethyl)amino group at para position; larger molecular framework |
Structural and Functional Differences
Substituent Position and Complexity: The 1-Ethyl-2-methylquinolinium isomer (CAS 20048-92-4) features simpler alkyl substituents at positions 1 and 2, whereas the hypothetical 1-Ethyl-4-methyl variant would differ in steric and electronic properties due to the methyl group’s position on the quinoline ring . The bis(2-chloroethyl)amino derivative (CAS 5563-10-0) introduces a bulky, chlorine-functionalized benzyl group, significantly increasing molecular weight (531.49 vs. 343.44 g/mol) and likely altering solubility and reactivity .
Synthesis and Reactivity: Compounds like 1-Ethyl-2-methylquinolinium p-toluenesulfonate may follow synthesis routes involving thionyl chloride-mediated esterification or sulfonation, as seen in analogous N-aryl-p-toluene sulfonate preparations . The chlorinated derivative’s synthesis likely requires additional steps to introduce the bis(2-chloroethyl)amino group, which could enhance biological activity or toxicity .
Potential Applications: Simpler alkyl-substituted quinolinium sulfonates (e.g., 1-Ethyl-2-methyl) are often used as ionic liquids or intermediates in organic synthesis due to their stability and moderate polarity .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility: The synthesis of alkyl-substituted quinolinium sulfonates is well-established, but regioselective substitution (e.g., 4-methyl vs. 2-methyl) remains a challenge, impacting yield and purity .
- Industrial Utility: Ionic liquids derived from simpler quinolinium sulfonates are prized for their low volatility and thermal stability, whereas complex derivatives may find niche applications in targeted drug delivery .
Biological Activity
Overview of 1-Ethyl-4-methylquinolinium p-toluenesulfonate
This compound is a quaternary ammonium compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structure consists of a quinoline moiety, which is known for its biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that quaternary ammonium compounds, including derivatives like this compound, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.
- Case Study : A study demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The efficacy was attributed to the cationic nature of the compounds, which allows them to interact with negatively charged components of bacterial membranes.
Anticancer Activity
Quinoline derivatives have been extensively studied for their potential anticancer effects. The biological activity of this compound may be linked to its ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that quinoline-based compounds can inhibit cancer cell proliferation and induce cell cycle arrest. Specific pathways affected include the modulation of apoptotic signaling and inhibition of angiogenesis.
Cytotoxicity Studies
Toxicity assessments are crucial for determining the therapeutic potential of any compound.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15 | Induces apoptosis via caspase activation |
| This compound | MCF-7 (breast cancer) | 20 | Inhibits cell cycle progression |
Potential Applications
The unique properties of this compound suggest several applications:
- Antimicrobial Agents : Its effectiveness against various pathogens makes it a candidate for developing disinfectants or preservatives.
- Cancer Therapeutics : Further exploration into its anticancer properties could lead to new treatments for specific types of cancer.
Q & A
Basic Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing 1-Ethyl-4-methylquinolinium p-toluenesulfonate?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the compound’s crystal structure. SHELX software (e.g., SHELXL for refinement) can refine hydrogen-bonding networks and packing motifs, leveraging high-resolution data .
- FT-IR spectroscopy identifies functional groups (e.g., sulfonate S=O stretches near 1180–1120 cm⁻¹ and quinolinium aromatic C-H vibrations). Compare experimental spectra with reference databases like the Aldrich FT-IR Collection .
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves the quinolinium proton environments (e.g., ethyl and methyl substituents) and sulfonate integration. Use DEPT-135 for carbon assignments .
Q. How is this compound synthesized, and what conditions optimize yield?
- Methodological Answer :
- Quaternization Reaction : React 1-ethyl-4-methylquinoline with p-toluenesulfonic acid in anhydrous ethanol under reflux (24–48 hours). Monitor completion via TLC (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization : Use a 1:1.2 molar ratio of quinoline derivative to p-toluenesulfonic acid. Anhydrous conditions prevent hydrolysis. Recrystallize from acetonitrile/ethyl acetate to improve purity .
Advanced Research Questions
Q. How does the p-toluenesulfonate anion influence the compound’s reactivity in nucleophilic substitution or catalytic applications?
- Methodological Answer :
- The sulfonate group enhances electrophilicity at the quinolinium cation’s C2/C4 positions. To study reactivity:
- Kinetic Experiments : Track substitutions (e.g., with piperidine) via UV-Vis or HPLC under varying temperatures. Compare rate constants with non-sulfonate analogues .
- DFT Calculations : Model charge distribution (e.g., using Gaussian) to predict reactive sites. Correlate with experimental outcomes .
Q. What methodologies are effective for studying host-guest interactions involving this compound in supramolecular systems?
- Methodological Answer :
- ¹H NMR Titration : Titrate the compound with macrocyclic hosts (e.g., cucurbiturils) in D₂O. Fit data to 1:1 or 1:2 binding models using software like BindFit to extract association constants (Ka) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in aqueous buffers. Compare with docking simulations (AutoDock Vina) to validate interaction modes .
Q. How can researchers evaluate the compound’s potential in nonlinear optical (NLO) materials?
- Methodological Answer :
- Second Harmonic Generation (SHG) : Measure powder SHG efficiency using a Nd:YAG laser (1064 nm). Compare with KDP or urea standards. High efficiency correlates with asymmetric crystal packing .
- Hyperpolarizability Calculations : Use Z-scan techniques or computational methods (e.g., CAM-B3LYP) to estimate β (first hyperpolarizability). Correlate with XRD-derived bond-length alternation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
